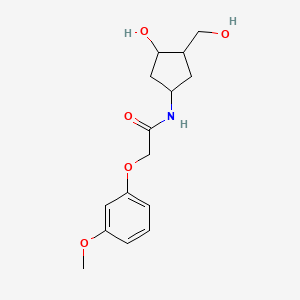
(4S,5S)-4-Amino-1-methyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,5S)-4-Amino-1-methyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one, also known as MPHP-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potential use in scientific research. This compound belongs to the class of indole-derived synthetic cannabinoids and has a similar structure to the well-known drug, JWH-018. MPHP-2201 is a potent agonist of the cannabinoid receptors, CB1 and CB2, and has been found to have a high affinity for these receptors.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
Selective Inhibition of A1 Adenosine Receptors
This compound is structurally related to pyrazolo[3,4-b]pyridines, which have been synthesized and evaluated for their binding affinity across different adenosine receptors. Some derivatives show high affinity and selectivity toward the A1 receptor subtype, offering insights into the design of selective A1 adenosine receptor antagonists for therapeutic applications (Manetti et al., 2005).
Antibacterial Activity
Pyrazolo[3,4-b]pyridine derivatives have been synthesized and displayed moderate to good antibacterial activity against various bacterial strains. These findings suggest potential applications in developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives have been synthesized and shown to exhibit anticancer and anti-5-lipoxygenase activities, highlighting their potential in cancer therapy and inflammation management (Rahmouni et al., 2016).
Organic Synthesis and Chemical Properties
Synthesis of Heterocycles
The chemical framework of "(4S,5S)-4-Amino-1-methyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one" is conducive to the synthesis of various heterocyclic compounds. Research shows that related structures can be used as intermediates for constructing functionalized heterocycles, serving as pivotal blocks in organic synthesis (Grošelj et al., 2013).
Novel Pyridine-Based Derivatives
Palladium-catalyzed Suzuki cross-coupling reactions have been employed to synthesize novel pyridine derivatives from related structures, underlining the compound's utility in creating new molecules with potential electronic and optical applications (Ahmad et al., 2017).
Applications in Photophysical and Material Sciences
- Fluorescent Properties and Imaging: Related pyrazolo[3,4-b]pyridine derivatives have been studied for their fluorescent properties, demonstrating high quantum yields and good stabilities. These compounds' potential in living cell imaging showcases their relevance in material science and biomedical imaging applications (Chen et al., 2012).
Eigenschaften
IUPAC Name |
(4S,5S)-4-amino-1-methyl-5-(2-methylpyrazol-3-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-8(14)5-6(10)9(12)7-3-4-11-13(7)2/h3-4,6,9H,5,10H2,1-2H3/t6-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXCJOOZJZFBHY-RCOVLWMOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)N)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](CC1=O)N)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chloronaphthalen-1-yl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B2753415.png)
![N-(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]piperazino}phenyl)pentanamide](/img/structure/B2753416.png)
![Tert-butyl N-[(1R,2R)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B2753419.png)
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2753421.png)
![4-(4-fluorobenzyl)-1-[(3-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2753422.png)
![ethyl 3-carbamoyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2753423.png)
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2753425.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2753428.png)
![(4-Methoxyphenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2753430.png)


![(3R)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B2753434.png)
